molecular formula C11H16N4OS B12098988 Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]-

Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]-

Cat. No.: B12098988
M. Wt: 252.34 g/mol
InChI Key: UWGATRPKCAUADM-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]- is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a phenyl ring, which is further substituted with a morpholine group. The unique structure of this compound imparts it with distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]- typically involves the reaction of 4-(4-morpholinyl)phenylhydrazine with carbon disulfide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the reaction mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]- can be scaled up by using larger reaction vessels and optimizing the reaction parameters to achieve higher yields. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound exhibits biological activity and is studied for its potential as an antioxidant and antimicrobial agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antifungal and anticancer agent.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by:

    Binding to Enzymes: It can inhibit the activity of certain enzymes by forming stable complexes with them.

    Modulating Cellular Pathways: The compound can influence various cellular pathways, including those involved in oxidative stress and inflammation.

    Interacting with Biomolecules: It can form covalent or non-covalent interactions with proteins, nucleic acids, and other biomolecules, leading to changes in their function and activity.

Comparison with Similar Compounds

Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]- can be compared with other similar compounds, such as:

    Hydrazinecarbothioamide, N-[4-(diethylamino)phenyl]-: This compound has a diethylamino group instead of a morpholine group, which imparts different chemical and biological properties.

    Hydrazinecarbothioamide, N-[4-(2,6-dimethyl-4-morpholinyl)phenyl]-: The presence of additional methyl groups on the morpholine ring can influence the compound’s reactivity and biological activity.

    Hydrazinecarbothioamide, 2-[1-[4-(4-morpholinyl)phenyl]ethylidene]-:

The uniqueness of Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]- lies in its specific structural features and the resulting chemical and biological properties that make it suitable for a wide range of applications in research and industry.

Properties

Molecular Formula

C11H16N4OS

Molecular Weight

252.34 g/mol

IUPAC Name

1-amino-3-(4-morpholin-4-ylphenyl)thiourea

InChI

InChI=1S/C11H16N4OS/c12-14-11(17)13-9-1-3-10(4-2-9)15-5-7-16-8-6-15/h1-4H,5-8,12H2,(H2,13,14,17)

InChI Key

UWGATRPKCAUADM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=S)NN

Origin of Product

United States

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